molecular formula C6H7F2IN2 B6183264 5-(1,1-difluoroethyl)-4-iodo-1-methyl-1H-pyrazole CAS No. 2624139-78-0

5-(1,1-difluoroethyl)-4-iodo-1-methyl-1H-pyrazole

Cat. No.: B6183264
CAS No.: 2624139-78-0
M. Wt: 272.03 g/mol
InChI Key: SYJAGSQXBWRDML-UHFFFAOYSA-N
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Description

5-(1,1-Difluoroethyl)-4-iodo-1-methyl-1H-pyrazole is a fluorinated pyrazole derivative. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals and agrochemicals, due to their unique chemical properties. The presence of fluorine atoms can significantly alter the biological activity and metabolic stability of a compound .

Preparation Methods

The synthesis of 5-(1,1-difluoroethyl)-4-iodo-1-methyl-1H-pyrazole typically involves the introduction of the 1,1-difluoroethyl group onto the pyrazole ring. One common method is the use of 1,1-difluoroethyl chloride as a difluoroalkylating reagent. This reagent can be used in a nickel-catalyzed reaction with arylboronic acids to introduce the difluoroethyl group . Another approach involves the use of difluoromethylation reagents to achieve the desired substitution on the pyrazole ring .

Chemical Reactions Analysis

5-(1,1-Difluoroethyl)-4-iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Scientific Research Applications

5-(1,1-Difluoroethyl)-4-iodo-1-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,1-difluoroethyl)-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The presence of the difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-(1,1-Difluoroethyl)-4-iodo-1-methyl-1H-pyrazole can be compared with other fluorinated pyrazoles and difluoroethylated compounds. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other fluorinated compounds.

Properties

CAS No.

2624139-78-0

Molecular Formula

C6H7F2IN2

Molecular Weight

272.03 g/mol

IUPAC Name

5-(1,1-difluoroethyl)-4-iodo-1-methylpyrazole

InChI

InChI=1S/C6H7F2IN2/c1-6(7,8)5-4(9)3-10-11(5)2/h3H,1-2H3

InChI Key

SYJAGSQXBWRDML-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=NN1C)I)(F)F

Purity

95

Origin of Product

United States

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